N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c27-22(24-10-9-17-5-2-1-3-6-17)23(28)25-16-21-26(11-4-12-33-21)34(29,30)18-7-8-19-20(15-18)32-14-13-31-19/h1-3,5-8,15,21H,4,9-14,16H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJPEUKQEHZHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxine core. This can be achieved through the ring-closing metathesis of appropriate precursors using catalysts such as nitro-Grela catalyst
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The oxazinan ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine ring would yield quinone derivatives, while reduction of the sulfonyl group would yield sulfide derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: It may have potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxine ring and sulfonyl group may play key roles in binding to these targets, while the oxazinan ring may modulate the compound’s overall conformation and activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 2,3-Dihydro-1,4-benzodioxine Moieties
Anti-Diabetic Acetamide Derivatives ()
A series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (e.g., compounds 7a-l) share the benzodioxin-sulfonamide backbone. Unlike the target compound, these derivatives lack the 1,3-oxazinan ring and instead feature acetamide linkages to substituted phenyl groups. Key findings include:
- Activity : Compounds 7i and 7k showed moderate α-glucosidase inhibition (IC₅₀: 86.31 ± 0.11 μM and 81.12 ± 0.13 μM, respectively), weaker than the reference drug acarbose (IC₅₀: 37.38 ± 0.12 μM).
- Structure-Activity Relationship (SAR) : Substitutions on the phenyl ring (e.g., electron-withdrawing groups) enhanced activity, suggesting electronic effects modulate enzyme binding .
Comparison with Target Compound :
The target compound’s 1,3-oxazinan ring and ethanediamide bridge may alter steric and electronic interactions compared to the simpler acetamide linkers in 7a-l . This structural divergence could influence solubility, permeability, or target affinity.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-(dimethylaminomethyl)phenyl]-2-methoxy-pyridin-3-amine ()
- Structure : Contains a benzodioxin core linked to a pyridin-3-amine group via a methoxy-pyridine spacer.
- Molecular Weight : 391.46 g/mol, comparable to the target compound (exact weight unspecified but likely similar).
Comparison :
The pyridine and methoxy groups in this compound contrast with the sulfonyl-oxazinan moiety in the target compound. These differences highlight the versatility of benzodioxin derivatives in drug design, where substituents can be tuned for specific targets.
Functional Analogues: α-Glucosidase Inhibitors ()
α-Glucosidase inhibitors often mimic monosaccharides (e.g., acarbose) but can also include non-carbohydrate scaffolds. notes that inhibitors with "similar chemical structure to monosaccharides" competitively block enzyme activity.
However, its larger size and rigidity (due to the oxazinan ring) could reduce binding efficiency compared to smaller analogues like 7a-l .
Physicochemical and Pharmacokinetic Comparisons
ChemGPS-NP Analysis ()
The ChemGPS-NP model, which evaluates chemical space based on properties like polarity and solubility, could position the target compound relative to analogues. For example:
- Bedaquiline-like Compounds : ChemGPS-NP outperformed traditional similarity-based screening in identifying candidates with optimal permeability and efficacy.
Tabulated Comparison of Key Compounds
Biological Activity
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, particularly focusing on its pharmacological properties.
Chemical Structure and Synthesis
The compound features a unique combination of functional groups that include a benzodioxine ring, an oxazinan moiety, and a phenylethyl group. The synthesis typically involves several steps:
- Formation of the Benzodioxine Derivative : The initial step often involves the synthesis of 2,3-dihydro-1,4-benzodioxine through ring-closing reactions.
- Sulfonylation : The introduction of the sulfonyl group enhances the compound's reactivity and biological activity.
- Cyclization : Formation of the oxazinan ring is achieved through cyclization reactions with appropriate amines.
- Final Coupling : The phenylethyl moiety is introduced via a coupling reaction.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can interact with enzyme active sites, potentially inhibiting their function.
- Receptor Binding : The hydrophobic benzodioxine ring can fit into hydrophobic pockets of receptors, enhancing binding affinity.
- Hydrogen Bonding : Functional groups within the oxazinan structure can form hydrogen bonds with amino acid residues in target proteins.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
- Bacterial Inhibition : Studies indicate effective inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were found to be significantly lower than those for traditional antibiotics .
Antifungal Activity
In addition to antibacterial properties, antifungal activity was also evaluated:
- Compounds derived from similar scaffolds exhibited activity against Candida albicans and Aspergillus species, suggesting potential for treating fungal infections .
Case Studies
- Case Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited superior antimicrobial activity compared to standard treatments like norfloxacin and fluconazole. In vitro tests showed that some derivatives had a higher efficacy rate against resistant strains .
- Pharmacokinetic Studies : Research on the pharmacokinetics revealed that the compound is rapidly absorbed in vivo, with significant bioavailability noted in animal models. This suggests potential for effective dosing regimens in therapeutic applications .
Q & A
Q. What are the established synthetic routes for this compound and its intermediates?
Methodological Answer: The synthesis typically involves two key steps:
Sulfonylation : React 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) under basic aqueous conditions (pH 9–10) at room temperature for 3–4 hours to form the sulfonamide intermediate .
N-Alkylation : Treat the sulfonamide intermediate with alkyl/aryl halides (e.g., 2-bromoacetamides) in DMF using lithium hydride (LiH) as a catalyst. LiH deprotonates the sulfonamide nitrogen, enabling nucleophilic substitution at 25°C for 3–4 hours .
Key Optimization Parameters :
Q. What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
Q. How are preliminary bioactivity assays designed for this compound?
Methodological Answer:
- Enzyme Inhibition (e.g., α-glucosidase) :
- Prepare test compounds in DMSO (1 mM stock).
- Use acarbose (IC₅₀ = 37.38 ± 0.12 μM) as a positive control.
- Measure IC₅₀ values via spectrophotometric assays (λ = 405 nm) in triplicate .
- Antibacterial Screening :
Advanced Research Questions
Q. How can structural modifications enhance bioactivity?
Methodological Answer:
-
Substituent Effects :
-
SAR Table :
Derivative R-Substituent IC₅₀ (μM) 7i 4-Cl 86.31 7k 4-NO₂ 81.12 7a H >100
Q. What computational strategies predict binding modes with target enzymes?
Methodological Answer:
Q. How can crystallographic data guide structural optimization?
Methodological Answer:
Q. How to resolve contradictions in bioactivity across derivatives?
Methodological Answer:
- Statistical Analysis : Apply ANOVA to IC₅₀ datasets (p < 0.05) to identify significant substituent effects.
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). Example: Compound 7k shows mixed inhibition (Kᵢ = 12.4 μM) .
- Cross-Validation : Compare antibacterial () vs. antidiabetic () data to prioritize targets based on substituent compatibility.
Q. What advanced techniques optimize synthetic yields?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
